molecular formula C11H16N4O2 B3233410 2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide CAS No. 1353943-59-5

2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide

Cat. No.: B3233410
CAS No.: 1353943-59-5
M. Wt: 236.27 g/mol
InChI Key: VYEQYANDTZUINK-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide is a specialized acetamide derivative featuring a cyclopropyl group and a 6-methoxy-pyridazine moiety. Its structural complexity arises from the integration of a pyridazine ring—a nitrogen-containing heterocycle—with a methoxy substituent at the 6-position, coupled with a cyclopropylamine side chain. However, commercial availability of this compound has been discontinued, as noted in recent supplier catalogs .

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-[(6-methoxypyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-10-5-2-8(13-14-10)7-15(9-3-4-9)11(16)6-12/h2,5,9H,3-4,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEQYANDTZUINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)CN(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157869
Record name Acetamide, 2-amino-N-cyclopropyl-N-[(6-methoxy-3-pyridazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353943-59-5
Record name Acetamide, 2-amino-N-cyclopropyl-N-[(6-methoxy-3-pyridazinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353943-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-cyclopropyl-N-[(6-methoxy-3-pyridazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11_{11}H16_{16}N4_4O
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 1353943-59-5

The compound exhibits its biological activity primarily through interaction with specific molecular targets. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins involved in various biological pathways.

Biological Activity Overview

Research indicates that 2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide may possess several pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound shows inhibitory effects against certain microorganisms, potentially through disruption of cellular integrity or inhibition of essential metabolic pathways.
  • Antiparasitic Properties : Similar compounds in the pyridazin series have demonstrated efficacy against Cryptosporidium species, suggesting that this compound may also exhibit antiparasitic activity, particularly in gastrointestinal infections .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing therapeutic potential in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on bacterial growth
AntiparasiticPotential efficacy against Cryptosporidium
Anti-inflammatoryModulation of cytokine production

Case Study: Antiparasitic Activity

In a comparative study involving various pyridazin derivatives, 2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide was tested for its ability to eliminate C. parvum in vitro. Results indicated that at concentrations above the effective concentration (EC) threshold, the compound significantly reduced parasite load compared to standard treatments .

Case Study: Anti-inflammatory Mechanism

A study focusing on the anti-inflammatory properties of similar compounds revealed that they could inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures. This suggests a potential mechanism for reducing inflammation through modulation of immune responses .

Comparison with Similar Compounds

N-Methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]acetamide

  • Structure : Shares the acetamide backbone but replaces the cyclopropyl and pyridazine groups with a pyrrolidinyl-hydroxyl moiety and a propargyl chain.
  • Function : Found in pyrolysis studies of biomass-derived oxygenated compounds, suggesting thermal stability under oxidative conditions .

Methyl 2-chloro-5-methoxyisonicotinate

  • Structure : Contains a methoxy-substituted pyridine ring (isonicotinate) with a chlorine substituent, differing from the pyridazine core in the target compound.
  • Function : Used as a synthetic intermediate for agrochemicals and pharmaceuticals. Its ester group contrasts with the acetamide functionality of the target compound.

Pyridazine-Based Derivatives

Pyridazine derivatives are notable for their electron-deficient aromatic rings, which enhance reactivity in nucleophilic substitution reactions. Below is a comparison of substituent effects:

Compound Name Substituents Functional Groups Commercial Status Potential Applications
2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide 6-methoxy-pyridazine, cyclopropylamine Acetamide Discontinued Enzyme inhibition, drug discovery
6-Methoxy-pyridazine-3-carboxylic acid 6-methoxy-pyridazine, carboxylic acid Carboxylic acid Available Ligand synthesis, metal coordination
3-Amino-6-methoxypyridazine 6-methoxy-pyridazine, amine Primary amine Available Building block for antibiotics

Key Observations :

  • Methoxy substitution at the 6-position is conserved across analogs, suggesting its role in stabilizing the pyridazine ring or modulating electronic properties .

Research Findings and Challenges

  • Synthetic Accessibility: The discontinued status of 2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide may reflect challenges in multi-step synthesis, particularly in introducing the cyclopropyl group without side reactions.
  • Thermal Behavior : Pyrolysis studies of related acetamides (e.g., N-methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]acetamide) indicate stability under high temperatures, but the pyridazine ring in the target compound may alter decomposition pathways .
  • Biological Relevance: The combination of acetamide and pyridazine motifs is rare in commercial compounds, limiting direct pharmacological data.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide?

The compound is typically synthesized via multi-step organic reactions, including:

  • Substitution reactions under alkaline conditions to introduce the cyclopropyl and pyridazinylmethyl groups.
  • Condensation reactions using condensing agents (e.g., DCC or EDCI) to form the acetamide bond.
  • Purification via column chromatography or recrystallization to isolate the final product . Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (0–80°C), and inert atmospheres to prevent oxidation .

Q. How is the identity and purity of the compound confirmed?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy : Detection of functional groups (e.g., amine, acetamide C=O stretch at ~1650 cm1^{-1}) . Purity is assessed via HPLC (>95% purity threshold) or thin-layer chromatography (TLC) .

Q. What are the common chemical reactions involving this compound?

The compound’s reactivity is driven by its:

  • Amine group : Susceptible to acylation or alkylation (e.g., with acetic anhydride or alkyl halides).
  • Pyridazine ring : Participates in electrophilic substitution (e.g., nitration or halogenation).
  • Methoxy group : Can undergo demethylation under acidic conditions . Reaction optimization may require pH control (e.g., buffered solutions) and catalysts (e.g., Pd/C for hydrogenation) .

Q. What initial biological screening methods are used to assess its activity?

  • In vitro assays : Antimicrobial activity via broth microdilution (MIC determination), cytotoxicity using MTT assays on cancer cell lines.
  • Enzyme inhibition studies : Kinase or protease inhibition assays with fluorogenic substrates.
  • Dose-response curves to establish IC50_{50} values .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side products?

Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for polar intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
  • In-line analytics : Real-time monitoring via HPLC or Raman spectroscopy to adjust reaction parameters dynamically . Example: A 20% yield increase was achieved by switching from THF to DMF in a similar acetamide synthesis .

Q. How are structural ambiguities resolved when spectroscopic data conflicts with computational predictions?

  • X-ray crystallography : Provides definitive bond lengths and angles for crystalline derivatives.
  • 2D NMR techniques (e.g., COSY, HSQC): Resolve overlapping signals in complex spectra.
  • DFT calculations : Compare experimental and theoretical 13^{13}C NMR chemical shifts to validate tautomeric forms .

Q. How can contradictory bioactivity data across studies be addressed?

  • Standardized assays : Replicate studies using identical cell lines (e.g., HeLa vs. HepG2) and protocols.
  • Metabolic stability testing : Assess compound degradation in serum or liver microsomes.
  • Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for activity . Example: A pyridazine analog showed variable antimicrobial activity due to differing bacterial efflux pump expression .

Q. What methodologies are used to study interactions with biological targets?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KDK_D) to proteins like kinases.
  • Molecular docking : Predicts binding poses using software (e.g., AutoDock Vina) and crystallographic protein structures.
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 300°C.
  • pH-rate profiling : Identifies degradation pathways (e.g., hydrolysis of the acetamide bond at pH < 3) .

Data Contradiction Analysis

Q. How are discrepancies between computational and experimental logP values reconciled?

  • Experimental validation : Measure logP via shake-flask or HPLC methods.
  • Parameter adjustment : Refine computational models (e.g., adjusting atom contributions in ClogP).
  • Solvent system effects : Account for ionization in aqueous buffers vs. octanol .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide
Reactant of Route 2
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2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide

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